2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-ethoxyphenol
Description
Properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-ethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO5/c1-4-28-12-6-7-13(14(25)10-12)18-17(19(24-29-18)20(21,22)23)11-5-8-15(26-2)16(9-11)27-3/h5-10,25H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJBTKIHHPPPKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C(=NO2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-ethoxyphenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. The reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base and a suitable catalyst.
Methoxylation and Ethoxylation: The methoxy and ethoxy groups can be introduced through nucleophilic substitution reactions using methanol and ethanol, respectively, in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-ethoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenols and ethers.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:
- In Vitro Studies : The compound was tested using the National Cancer Institute's protocols across multiple human tumor cell lines. It exhibited notable growth inhibition rates, indicating its potential as an anticancer agent .
- Mechanism of Action : The compound's mechanism may involve the disruption of cellular processes in cancer cells, leading to apoptosis or programmed cell death. This is supported by assays that show increased levels of apoptosis markers in treated cells .
Structure-Activity Relationship (SAR)
The structure of 2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-ethoxyphenol allows for various modifications that can enhance its biological activity. For example:
- Trifluoromethyl Group : The presence of the trifluoromethyl group is known to increase lipophilicity and metabolic stability, which may enhance the compound's efficacy and bioavailability .
- Dimethoxy Substituents : The dimethoxy groups can influence the compound's interaction with biological targets, potentially improving selectivity towards cancer cells while minimizing effects on normal cells .
Case Study 1: In Vitro Efficacy Against Glioblastoma
In a study focusing on glioblastoma cell lines, 2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-ethoxyphenol showed a significant reduction in cell viability compared to control groups. The study utilized a range of concentrations to determine the half-maximal inhibitory concentration (IC50), which was found to be lower than many existing treatments .
Case Study 2: Combination Therapies
Another promising area of research involves the use of this compound in combination with other chemotherapeutic agents. Preliminary findings suggest that it may enhance the effectiveness of traditional drugs by targeting different pathways involved in cancer progression . This synergistic effect could lead to improved outcomes for patients with resistant forms of cancer.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-ethoxyphenol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the oxazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares the dimethoxyphenyl group but differs in the presence of a quinoline ring and a chlorophenyl group.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: This compound also contains the dimethoxyphenyl group but has a different core structure and additional functional groups.
Uniqueness
2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-ethoxyphenol is unique due to the combination of its trifluoromethyl group and oxazole ring, which confer distinct electronic and steric properties. These features can enhance its reactivity and binding interactions, making it a valuable compound for various applications.
Biological Activity
The compound 2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-ethoxyphenol is a synthetic organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 408.34 g/mol. The compound features an oxazole ring, a trifluoromethyl group, and multiple methoxy substitutions which contribute to its unique biological activity.
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing binding affinity to target proteins.
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing oxazole rings have been reported to induce apoptosis in various cancer cell lines.
Antimicrobial Activity
Compounds similar to 2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-ethoxyphenol have demonstrated antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Anti-inflammatory Properties
Research indicates that the compound may also possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
Case Studies
- Study on Anticancer Efficacy : A study conducted on the efficacy of oxazole derivatives in inducing apoptosis in cancer cells highlighted that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts .
- Antimicrobial Testing : In another study evaluating antimicrobial activity, the compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Q & A
Q. Optimization Tips :
- Use catalysts like p-toluenesulfonic acid for cyclization to improve yield.
- Control temperature (80–120°C) to avoid decomposition of labile groups (e.g., trifluoromethyl).
- Monitor reaction progress via TLC or HPLC to minimize byproducts .
(Basic) Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
Spectroscopy :
- NMR (¹H/¹³C) : Assign methoxy (δ 3.7–3.9 ppm), ethoxy (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and aromatic protons (δ 6.5–8.0 ppm) .
- FT-IR : Confirm ether (C-O-C, ~1250 cm⁻¹) and oxazole ring (C=N, ~1650 cm⁻¹) .
- HRMS : Verify molecular ion peaks matching the exact mass (e.g., [M+H]⁺).
Crystallography : Single-crystal X-ray diffraction to resolve stereochemistry and bond angles, as demonstrated for analogous oxazole derivatives .
(Advanced) How should researchers design experiments to evaluate this compound’s antimicrobial activity against multidrug-resistant pathogens?
Methodological Answer:
In Vitro Assays :
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Time-Kill Kinetics : Assess bactericidal effects over 24 hours at 2× MIC.
- Biofilm Disruption : Use crystal violet staining to quantify biofilm biomass reduction .
Mechanistic Studies :
- Membrane Permeability : Propidium iodide uptake assay to detect cell wall damage.
- Enzyme Inhibition : Test activity against bacterial enzymes (e.g., β-lactamases) via fluorometric assays .
(Advanced) What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer:
Standardization :
- Use identical strains (e.g., ATCC controls) and culture conditions (pH, temperature).
- Validate compound purity (>95%) via HPLC before testing .
Dose-Response Analysis : Test a broad concentration range (0.1–100 µg/mL) to identify non-linear effects.
Comparative Studies : Replicate conflicting assays side-by-side, varying parameters like solvent (DMSO vs. ethanol) or inoculation density .
(Advanced) How can computational methods predict the compound’s reactivity and metabolite profiles?
Methodological Answer:
Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
Molecular Docking : Simulate interactions with target proteins (e.g., CYP450 enzymes) using AutoDock Vina.
Metabolite Prediction : Tools like MetaSite or GLORY identify probable oxidation sites (e.g., demethylation of methoxy groups) .
(Advanced) What methodologies assess environmental persistence and degradation pathways?
Methodological Answer:
Abiotic Degradation :
- Hydrolysis : Incubate in buffers (pH 4–9) at 25–50°C; analyze degradation via LC-MS.
- Photolysis : Expose to UV light (λ = 254 nm) and monitor half-life .
Biotic Degradation :
- Soil Microcosms : Spike compound into soil and quantify residual levels over 30 days.
- Microbial Consortia : Isolate degraders from activated sludge and identify metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
